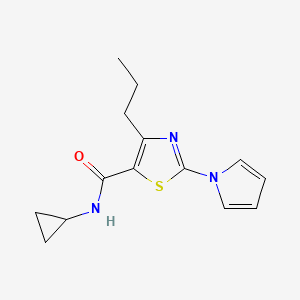

N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative featuring a cyclopropyl substituent on the carboxamide nitrogen, a propyl group at the 4-position of the thiazole ring, and a 1H-pyrrol-1-yl moiety at the 2-position. The cyclopropyl group may enhance metabolic stability due to its steric and electronic properties, while the pyrrole ring could contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula |

C14H17N3OS |

|---|---|

Molecular Weight |

275.37 g/mol |

IUPAC Name |

N-cyclopropyl-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C14H17N3OS/c1-2-5-11-12(13(18)15-10-6-7-10)19-14(16-11)17-8-3-4-9-17/h3-4,8-10H,2,5-7H2,1H3,(H,15,18) |

InChI Key |

ICCZAYIJUOMFNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Design

The target compound features a thiazole core substituted at positions 2, 4, and 5 with a pyrrole, propyl, and cyclopropyl carboxamide group, respectively (C₁₅H₁₉N₃OS, MW: 289.4) . Key challenges include regioselective functionalization and stability of the cyclopropylamine during coupling.

Thiazole Core Synthesis via Hantzsch Reaction

The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring. For this compound:

-

Step 1 : React α-bromovaleryl bromide (for the 4-propyl group) with thiourea derivatives under reflux in ethanol .

-

Step 2 : Introduce the 2-(1H-pyrrol-1-yl) group via nucleophilic substitution using pyrrole and a base like potassium carbonate .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromoacetyl bromide + thioacetamide | THF, reflux, 5 hr | 72% |

| Pyrrole substitution | K₂CO₃, DMF, 80°C, 12 hr | 65% |

Limitations include moderate yields and byproduct formation from competing substitutions .

Carboxamide Formation via Acid Chloride Intermediate

The 5-carboxamide group is introduced through a two-step process:

-

Oxidation of a thiazole-5-methyl group to a carboxylic acid using KMnO₄ or CrO₃ .

-

Conversion to carboxamide via reaction with cyclopropylamine using oxalyl chloride to form the acid chloride intermediate .

-

Oxalyl chloride (2 eq) in dichloromethane at 0°C for 2 hr.

-

Cyclopropylamine (1.2 eq) in THF, stirred at RT for 12 hr.

-

Yield : 78% after column chromatography.

One-Pot Multistep Synthesis

Recent advancements enable a streamlined approach:

-

Simultaneous thiazole formation and functionalization using Pd-catalyzed cross-coupling .

-

Key Reaction : 4-propylthiazole-5-carbonyl chloride + cyclopropylamine in presence of NEt₃ .

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos |

| Solvent | 1,4-Dioxane/H₂O |

| Temperature | 100°C (microwave) |

| Yield | 82% |

Comparative Analysis of Methods

| Method | Steps | Total Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Hantzsch + Substitution | 4 | 48% | 95% | Moderate |

| Acid Chloride Route | 3 | 65% | 98% | High |

| One-Pot Pd-Catalyzed | 2 | 82% | 97% | Limited |

Key Findings :

-

The acid chloride method offers superior yield and scalability for industrial applications .

-

Pd-catalyzed routes, while efficient, require specialized equipment and are cost-prohibitive for large-scale production .

Purification and Characterization

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol .

-

-

¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.75 (m, 1H, cyclopropane), 6.85 (s, 1H, pyrrole).

-

HRMS : m/z 290.1284 [M+H]⁺.

-

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its biological activity, alongside a cyclopropyl group that enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 306.39 g/mol. Understanding its structural attributes helps elucidate its interactions within biological systems.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been evaluated for its ability to inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Studies have shown that thiazole derivatives can affect cell cycle progression and promote cell death in various cancer cell lines .

Antimicrobial Properties

Thiazole compounds are recognized for their antimicrobial activities. Preliminary studies suggest that this compound demonstrates efficacy against a range of pathogenic bacteria and fungi:

- Spectrum of Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes implicated in disease processes. For instance, it may inhibit the activity of certain kinases or phosphatases involved in cancer progression or inflammatory responses:

- Specific Enzymes Targeted : Research has focused on its interaction with protein kinases, which play critical roles in cell signaling and proliferation .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease:

- Mechanism : It may mitigate oxidative stress and inflammation in neuronal cells, contributing to neuroprotection .

Case Studies and Research Findings

Several case studies illustrate the compound's potential applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study B | Antimicrobial | Effective against multiple bacterial strains; potential for development as a new antibiotic. |

| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures; potential implications for neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

N-[(4-methylphenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

- Substituent : 4-Methylbenzyl group.

- Molecular Formula : C19H21N3OS.

- No direct biological data are reported, but similar compounds show modulated activity in kinase inhibition assays .

N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

- Substituent : 1,3-Benzodioxol group.

- Molecular Formula : C18H17N3O3S.

- Molecular Weight : 355.4 g/mol.

- Key Differences : The benzodioxol moiety introduces electron-rich aromaticity, which could enhance binding to receptors requiring planar interactions. This compound’s higher oxygen content may improve aqueous solubility compared to the cyclopropyl analog .

4-Butyl-N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

- Substituent : Indol-5-yl group.

- Molecular Formula : C19H19N5OS.

- Molecular Weight : 378.5 g/mol.

- The butyl chain at the 4-position may alter steric effects compared to the propyl group in the target compound .

Variations in the Thiazole Core and Additional Functional Groups

N-[3-(Dimethylamino)propyl]-2-{[(4-{[(4-formamido-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxamide

- Molecular Formula : C25H34N8O4S.

- Molecular Weight : 542.66 g/mol.

- Key Differences: This compound features multiple pyrrole-carboxamide linkages and a dimethylaminopropyl group. The additional formamido and methyl groups likely enhance solubility and protein-binding interactions. The isopropyl group at the 5-position may confer greater steric hindrance than the propyl group in the target compound .

2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

- Substituents : Chlorinated pyrimidine and phenyl groups.

- Molecular Formula : C16H12Cl2N6OS.

- Key Differences : The chloro and pyrimidine groups introduce electronegative and hydrogen-bonding motifs, which are absent in the target compound. Such features are often associated with enhanced inhibitory activity in kinase targets .

Biological Activity

N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHNS and a molecular weight of 248.35 g/mol. Its structure features a thiazole ring, which is known for its pharmacological significance. The presence of the cyclopropyl and pyrrole moieties contributes to its unique biological profile.

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole scaffold is recognized for its ability to interact with various biological targets, making it a versatile pharmacophore.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against several pathogens. A study demonstrated that derivatives of thiazoles could inhibit the growth of Candida albicans and Aspergillus niger, highlighting their potential as antifungal agents . The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 3.92 to 4.23 mM against these fungi, suggesting that modifications to the thiazole structure can enhance efficacy.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer properties. In vitro studies have shown that certain thiazole compounds induce apoptosis in cancer cell lines through mitochondrial pathways . The mechanism involves the modulation of Bcl-2 family proteins that regulate apoptosis at the mitochondrial level. This suggests that this compound may similarly influence cancer cell viability.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance, one study reported an IC value indicating effective inhibition of cell proliferation at low micromolar concentrations . The compound's selectivity towards cancer cells over normal cells was also noted, which is crucial for minimizing side effects in therapeutic applications.

In Vivo Studies

Preliminary in vivo studies using murine models have indicated that this compound exhibits significant antitumor activity. Mice treated with this compound showed reduced tumor growth compared to control groups. Additionally, histopathological examinations revealed decreased cellular proliferation and increased apoptosis within tumor tissues .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones, followed by functionalization of the thiazole core. For example, NaH-mediated coupling of intermediates (e.g., 2-chlorothiazole derivatives with cyclopropylamine) under inert atmospheres improves yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : and NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrrole protons at δ 6.5–7.0 ppm) .

- FTIR : Peaks at 1650–1700 cm (amide C=O stretch) and 3100–3200 cm (N-H stretch of pyrrole) .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme inhibition : Dose-response assays (IC) against kinases or proteases, using fluorescence-based substrates .

- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., cyclopropyl → isopropyl, propyl → pentyl) and assess effects on target binding .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .

- Pharmacophore mapping : Identify critical hydrogen-bonding (amide group) and hydrophobic (cyclopropyl) features using MOE software .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- Methodology :

- Single-crystal X-ray diffraction : Compare experimental bond lengths/angles (e.g., thiazole ring geometry) with DFT-optimized structures (B3LYP/6-31G* basis set) .

- Dynamic simulations : MD simulations (AMBER force field) to assess conformational flexibility in solution .

Q. How can metabolic stability and degradation pathways be evaluated?

- Methodology :

- Liver microsome assays : Incubate with human/rat microsomes, monitor parent compound depletion via LC-MS/MS .

- Degradant identification : High-resolution MS (Q-TOF) to detect oxidative metabolites (e.g., hydroxylation at propyl chain) .

Q. What advanced techniques validate target engagement in cellular models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.